Rufinamide-15N,d2

Übersicht

Beschreibung

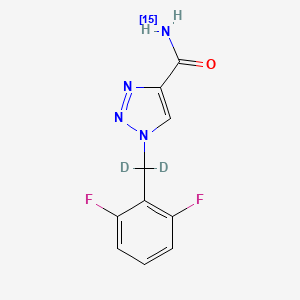

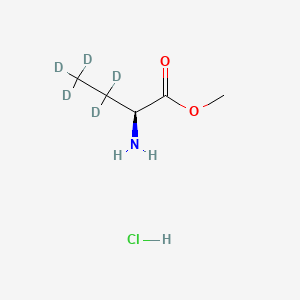

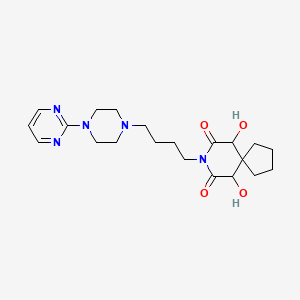

Rufinamide-15N,d2 is a stable isotope-labeled form of Rufinamide . Rufinamide is an antiepileptic drug that differs structurally from other antiepileptic agents and is approved as adjunctive therapy for Lennox-Gastaut syndrome (LGS) .

Synthesis Analysis

The synthesis of Rufinamide-15N,d2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the drug molecule . This process is typically used for quantitation during the drug development process .

Molecular Structure Analysis

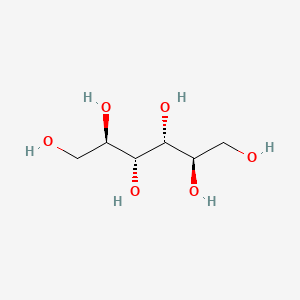

The molecular formula of Rufinamide-15N,d2 is C10H6D2F2N315NO . It has a molecular weight of 241.20 . The structure includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

Rufinamide-15N,d2 is intended for use as an internal standard for the quantification of Rufinamide by GC- or LC-MS . It inhibits the activation of voltage-gated sodium channel 1.1 (Na v 1.1) when used at a concentration of 100 µM .

Physical And Chemical Properties Analysis

Rufinamide-15N,d2 is a neat product . It has a molecular weight of 241.2 . The rate of absorption of Rufinamide-15N,d2 is relatively slow, and the extent of absorption decreases as the dose increases .

Wissenschaftliche Forschungsanwendungen

Epilepsy Research

Rufinamide-15N,d2 is extensively used in epilepsy research due to its anticonvulsant properties. It is particularly effective in studying Lennox-Gastaut Syndrome (LGS), a severe form of epilepsy. Researchers use this compound to investigate its mechanisms in prolonging the preictal phase and reducing seizure frequency in various in vitro and in vivo models .

Carbonic Anhydrase Inhibition Studies

Rufinamide-15N,d2 serves as a selective inhibitor of carbonic anhydrase VA (CAVA). This specificity makes it a valuable tool in studying the enzyme’s role in various physiological processes and its potential as a therapeutic target for conditions like glaucoma and epilepsy .

Pharmacokinetics and Metabolism

In pharmacokinetic studies, Rufinamide-15N,d2 is used to trace the metabolic pathways and understand the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles. Its isotopic labeling allows for precise tracking in biological systems, aiding in the development of more effective dosing regimens .

Neuroprotective Research

Research into neuroprotective agents benefits from Rufinamide-15N,d2 due to its ability to reduce neuronal cell death. Studies have shown its efficacy in reducing kainic acid-induced neuronal damage in the hippocampal region, making it a candidate for exploring treatments for neurodegenerative diseases .

Analytical Chemistry

In analytical chemistry, Rufinamide-15N,d2 is used in gas chromatography (GC) and liquid chromatography (LC) techniques. Its stable isotopic composition allows for accurate quantification and analysis of Rufinamide in complex mixtures, enhancing the reliability of analytical results .

Wirkmechanismus

Target of Action

Rufinamide-15N,d2 is a deuterium and 15N labeled variant of Rufinamide . Rufinamide is an antiepileptic agent . The primary target of Rufinamide is the voltage-gated sodium channel 1.1 (Na v 1.1) . This channel plays a crucial role in the propagation of action potentials in neurons, and its dysfunction is associated with several neurological disorders, including epilepsy .

Mode of Action

Rufinamide-15N,d2, like Rufinamide, acts by prolonging the inactive state of the Na v 1.1 channels . This action stabilizes the neuronal membranes, reducing the abnormal electrical activity in the brain that causes seizures . It’s important to note that Rufinamide selectively inhibits Na v 1.1, but not Na v 1.2, Na v 1.3, and Na v 1.6 .

Pharmacokinetics

Rufinamide-15N,d2, like Rufinamide, is well absorbed with a bioavailability of at least 85% . Its volume of distribution is 0.71–1.14 L/kg, and plasma protein binding is 35% . Rufinamide is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1 . Only about 2% of an administered dose is excreted as unchanged Rufinamide in urine . The plasma elimination half-life values for Rufinamide in adults are 6–10 hours .

Result of Action

The action of Rufinamide-15N,d2 results in the stabilization of neuronal membranes and a reduction in the abnormal electrical activity that causes seizures . This leads to a decrease in the frequency and severity of seizures in patients with Lennox-Gastaut syndrome (LGS), a form of childhood epilepsy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-(15N)carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGQSBRIGCQNEG-RPVANBMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[1,6-13C2]Galactose](/img/structure/B583692.png)

![1,3-Dibenzyl-3a,4,6,6a-tetrahydroselenopheno[3,4-d]imidazol-2-one](/img/structure/B583704.png)

![Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B583708.png)